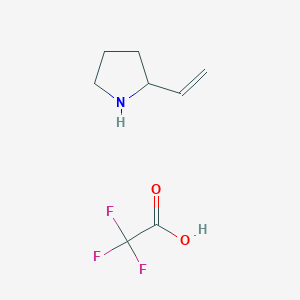
2-Ethenylpyrrolidine, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylpyrrolidine, trifluoroacetic acid involves the reaction of 2-vinylpyrrolidine with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents and catalysts to facilitate the reaction .
化学反応の分析
Types of Reactions
2-Ethenylpyrrolidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .
科学的研究の応用
2-Ethenylpyrrolidine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethenylpyrrolidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Ethenylpyrrolidine, trifluoroacetic acid include:
2-Vinylpyrrolidine: A related compound with similar structural features.
Trifluoroacetic acid: A component of the compound with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components .
生物活性
2-Ethenylpyrrolidine, trifluoroacetic acid (TFA), is a compound that combines the structural features of 2-ethenylpyrrolidine, an organic nitrogen-containing heterocycle, with trifluoroacetic acid, known for its strong acidic properties and unique reactivity. This compound is significant in organic synthesis and has potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The structure of 2-ethenylpyrrolidine consists of a pyrrolidine ring with an ethenyl (vinyl) group attached, while trifluoroacetic acid contributes a trifluoromethyl group, enhancing its chemical reactivity. The molecular formula is C7H8F3N with a molecular weight of approximately 175.14 g/mol. The presence of the trifluoroacetyl moiety allows for enhanced interactions in biological systems, particularly in enzyme catalysis and receptor binding.
The biological activity of 2-ethenylpyrrolidine, TFA can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to the presence of the nitrogen atom in the pyrrolidine ring, which can form hydrogen bonds and coordinate with metal ions in enzyme active sites.
- Receptor Modulation : The structural features allow it to potentially modulate receptor activity, impacting signaling pathways related to neurotransmission and other physiological processes.
Case Studies
- Trifluoroacetic Acid Toxicity : A significant case study highlighted the effects of TFA on biological tissues. It was reported that TFA causes extensive full-thickness tissue injuries upon contact, suggesting that compounds containing TFA should be handled with caution due to their potential for severe chemical burns . This toxicity underscores the importance of understanding the biological implications when utilizing such compounds in research or therapeutic contexts.
- Synthesis and Reactivity Studies : Research has shown that 2-ethenylpyrrolidine can be synthesized through various methods involving TFA as a catalyst or reagent. These studies emphasize the compound's role in facilitating chemical reactions, which could lead to the development of new pharmaceuticals or agrochemicals.
Comparative Analysis
To better understand 2-ethenylpyrrolidine, TFA's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Pyrrolidinone | Lactam | Exhibits different reactivity due to carbonyl group. |
| N-Methylpyrrolidine | Alkaloid | Known for biological activity as a neurotransmitter. |
| Trifluoromethylated Pyrroles | Heterocycle | Enhanced lipophilicity and potential bioactivity. |
| Vinylpyridine | Vinyl derivative | Used in polymer chemistry; different reactivity profile. |
This table illustrates how 2-ethenylpyrrolidine, TFA maintains distinct functional groups that contribute to its unique reactivity and potential biological effects compared to other compounds.
Research Findings
Recent studies have focused on the synthesis and reactivity patterns of 2-ethenylpyrrolidine, TFA:
- Organic Synthesis : It serves as an important intermediate in synthesizing more complex organic molecules.
- Biological Applications : Investigations into its interactions with enzymes and receptors are ongoing, aiming to elucidate its potential therapeutic applications.
特性
分子式 |
C8H12F3NO2 |
|---|---|
分子量 |
211.18 g/mol |
IUPAC名 |
2-ethenylpyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11N.C2HF3O2/c1-2-6-4-3-5-7-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7) |
InChIキー |
RIGWXBAJOXNZOU-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCCN1.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















